molecular formula C13H15N5O3S2 B2600751 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide CAS No. 1396843-52-9

2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide

Cat. No.: B2600751
CAS No.: 1396843-52-9
M. Wt: 353.42
InChI Key: WMNKQVRWZFTISO-UHFFFAOYSA-N
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Description

2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thiadiazole moiety, and finally the attachment of the cyclobutanecarboxamido group. Each step requires specific reagents, catalysts, and reaction conditions such as temperature, pressure, and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: Functional groups on the thiadiazole or oxazole rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxazole or thiadiazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Exploring its use as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other oxazole or thiadiazole derivatives with comparable structures and functional groups. Examples include:

  • 2-(cyclobutanecarboxamido)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide
  • 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide

Uniqueness

The uniqueness of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(cyclobutanecarbonylamino)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S2/c1-2-22-13-18-17-12(23-13)16-10(20)8-6-21-11(14-8)15-9(19)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,14,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNKQVRWZFTISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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